Cas no 926-62-5 (Isobutylmagnesium Bromide)

Isobutylmagnesium Bromide structure
Isobutylmagnesium Bromide structure
Isobutylmagnesium Bromide
926-62-5
C4H9BrMg
161.323261022568
MFCD00075126
803544
24860530

Isobutylmagnesium Bromide Properties

Names and Identifiers

    • Magnesium,bromo(2-methylpropyl)-
    • Isobutylmagnesium Bromide
    • ISO-BUTYLMAGNESIUM BROMIDE
    • ISOBUTYLMAGNESIUM BROMIDE 1M THF
    • Isobutylmagnesium Bromide, 1.0 M solution in THF, SpcSeal
    • Isobutylmagnesium bromide, 2.0 M solution in diethyl ether, SpcSeal
    • magnesium,2-methanidylpropane,bromide
    • 2.0 M solution in diethyl ether, MkSeal
    • iBuMgBr solution
    • Isobutylmagnesium bromide, 2M solution in diethyl ether, AcroSeal(R)
    • isobutylmagnesiumbromide
    • bromo(isobutyl)magnesium
    • iso-butymagnesium bromide
    • isobutyl-magnesium bromide
    • isobutyl magnesium bromide
    • Iso-butyl magnesium bromide
    • 2-methylpropylmagnesiumbromide
    • bromo(2-methylpropyl)magnesium
    • CMWBEISSZHZIMU-UHFFFAOYSA-M
    • OR52618
    • OR320117
    • OR320118
    • Isobutylmagne
    • Bromoisobutylmagnesium
    • Isobutylmagnesium bromide, 1.0 M in THF
    • Bromo(2-methylpropyl)magnesium (ACI)
    • Isobutylmagnesium bromide (6CI)
    • Magnesium, bromoisobutyl- (7CI, 8CI)
    • 2-Methyl-1-propyl magnesium bromide
    • 2-Methylpropylmagnesium bromide
    • +Expand
    • MFCD00075126
    • CMWBEISSZHZIMU-UHFFFAOYSA-M
    • 1S/C4H9.BrH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q;;+1/p-1
    • Br[Mg]CC(C)C

Computed Properties

  • 159.97400
  • 0
  • 2
  • 0
  • 6
  • 15
  • 0
  • 0
  • 0
  • 0
  • 0
  • 3
  • nothing
  • nothing
  • 0
  • 0

Experimental Properties

  • 2.45560
  • 0.00000
  • 122-123 ºC (0.2 Torr)
  • 51-53 ºC
  • Fahrenheit: -29.2 ° f
    Celsius: -34 ° c
  • 2.0 M in diethyl ether
  • Not determined
  • Not determined
  • 0.941 g/mL at 25 °C

Isobutylmagnesium Bromide Security Information

Isobutylmagnesium Bromide Customs Data

  • 2931900090
  • China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

Isobutylmagnesium Bromide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003RJU-250g
Isobutylmagnesium Bromide
926-62-5
250g
$122.00 2024-04-20
A2B Chem LLC
AB74874-250g
Isobutylmagnesium Bromide
926-62-5
250g
$102.00 2024-07-18
abcr
AB137320-250 g
Isobutylmagnesium bromide (17% in Tetrahydrofuran, ca. 1mol /L); .
926-62-5
250 g
€207.50 2023-07-20
Cooke Chemical
A5019412-100ML
Isobutylmagnesium Bromide
926-62-5 1.0MinTHF
100ml
RMB 110.40 2023-09-07
eNovation Chemicals LLC
D754975-250g
Isobutylmagnesium Bromide
926-62-5 95%
250g
$170 2022-04-15
TRC
B700173-10ml
Isobutylmagnesium Bromide
926-62-5
10ml
45.00
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0136530023- 500ml
Isobutylmagnesium Bromide
926-62-5
500ml
¥ 644.7
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I121177-500ml
Isobutylmagnesium Bromide
926-62-5 1.0 M in THF
500ml
¥463.90 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I81400-100ml
ISOBUTYLMAGNESIUM BROMIDE
926-62-5 2.0 M solution in diethyl ether, Acseal
100ml
¥268.0 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I812120-500ml
Isobutylmagnesium Bromide
926-62-5 2.0 M solution in diethyl ether, MkSeal
500ml
¥816.00

Isobutylmagnesium Bromide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ,  Water ;  0 °C; 30 min, rt; 15 min, reflux
Reference
Design, synthesis and antimalarial evaluation of novel thiazole derivatives
Bueno, Jose Maria; Carda, Miguel; Crespo, Benigno; Cunat, Ana Carmen; de Cozar, Cristina; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(16), 3938-3944

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 2 h, 50 °C
Reference
Enantioselective preparation of chromanone derivatives by metal-free catalytic hydrogenation
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 1 h, rt
Reference
One-step Asymmetric Construction of 1,4-Stereocenters via Tandem Mannich-Isomerization Reactions Mediated by a Dual-functional Betaine Catalyst
Deng, Yu; Shi, Xiaohuo; Shi, Guangfa; Lu, Xingyu; Luo, Jisheng ; et al, JACS Au, 2022, 2(12), 2678-2685

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  heated; 10 °C; overnight, rt
Reference
Iron-Catalyzed Cross-Coupling of Thioesters and Organomanganese Reagents
Geiger, Valentin Jacob ; Lefevre, Guillaume; Fleischer, Ivana, Chemistry - A European Journal, 2022, 28(62),

Synthetic Circuit 5

Reaction Conditions
Reference
Stereospecific Construction of Quaternary Carbon Stereocenters from Quaternary Carbon Stereocenters
Patel, Kaushalendra; Lanke, Veeranjaneyulu; Marek, Ilan, Journal of the American Chemical Society, 2022, 144(16), 7066-7071

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Reference
Iridium-Catalyzed C(sp3)-H Borylation Using Silyl-Bipyridine Pincer Ligands
Kawazu, Ryohei; Torigoe, Takeru ; Kuninobu, Yoichiro, Angewandte Chemie, 2022, 61(22),

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  55 °C; 55 - 60 °C; 55 - 60 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  -10 - -5 °C; 1 h, -10 - -5 °C
Reference
Preparation of alkylaniline compounds
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  40 - 45 °C; 2 h, 45 °C
Reference
Method for preparing 2-alkylthiazole compound with 2-(alkylthio)thiazole as starting material
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Magnesium ;  rt
Reference
Novel method for preparing repaglinide intermediate (3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine) by subjecting o-fluorobenzonitrile to Grignard reaction, condensation reaction and reduction reaction
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  1.5 h, 60 °C
Reference
One-Pot Synthesis of 4-Quinolone via Iron-Catalyzed Oxidative Coupling of Alcohol and Methyl Arene
Lee, Seok Beom; Jang, Yoonkyung; Ahn, Jiwon; Chun, Simin; Oh, Dong-Chan ; et al, Organic Letters, 2020, 22(21), 8382-8386

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Reference
Silver-promoted cascade radical cyclization of γ,δ-unsaturated oxime esters with P(O)H compounds: synthesis of phosphorylated pyrrolines
Chen, Chen; Bao, Yinwei; Zhao, Jinghui; Zhu, Bolin, Chemical Communications (Cambridge, 2019, 55(97), 14697-14700

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether
Reference
Synthesis and Biological Evaluation of 3-cyano-4H-chromene Derivatives Bearing Carbamate Functionality
Boukattaya, Fatma; Daoud, Amal; Boeda, Fabien; Pearson-Long, Morwenna S. M.; Gharsallah, Neji; et al, Medicinal Chemistry (Sharjah, 2019, 15(3), 257-264

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Reference
Pheromone synthesis. Part 261: Synthesis of four pyrazines produced by females of the Korean apricot wasp, Eurytoma maslovskii
Mori, Kenji; Yang, Chang Yeol, Tetrahedron, 2017, 73(32), 4766-4769

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  70 °C; 70 °C → rt; rt; 2 h, rt
Reference
Palladium-catalyzed intramolecular reductive olefin hydrocarbonation: benzylic hydrogen serving as a new hydrogen donor
Dong, Xu; Cui, Jie; Song, Jian; Han, Ying; Liu, Qing; et al, Chemical Communications (Cambridge, 2017, 53(36), 4903-4906

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  0 °C
Reference
Syntheses and characterization of molecular weight enlarged olefin metathesis pre-catalysts
Keraani, Adel; Nasser, Ghassan; Shahane, Saurabh; Renouard, Thierry; Bruneau, Christian ; et al, Comptes Rendus Chimie, 2017, 20(7), 717-723

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  1 h, 60 °C
Reference
Synthesis of ent-BE-43547A1 reveals a potent hypoxia-selective anticancer agent and uncovers the biosynthetic origin of the APD-CLD natural products
Villadsen, Nikolaj L.; Jacobsen, Kristian M. ; Keiding, Ulrik B.; Weibel, Esben T.; Christiansen, Bjoern; et al, Nature Chemistry, 2017, 9(3), 264-272

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  40 min, rt; 1 h, rt; 20 h, rt
Reference
Practical large-scale production of dihydrocapsiate, a nonpungent capsaicinoid-like substance
Kurosawa, Wataru; Nakano, Takashi; Amino, Yusuke, Bioscience, 2017, 81(2), 211-221

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Magnesium
Reference
Rhodium-Catalyzed Enantioselective Addition of Tricyclopropylboroxin to N-Sulfonylimines
Nishimura, Takahiro; Nagai, Tomotaka; Takechi, Ryosuke; Ebe, Yusuke, Synthesis, 2016, 48(16), 2612-2618

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; rt → reflux; 90 min, reflux
Reference
Total synthesis and biological evaluation of rakicidin A and discovery of a simplified bioactive analog
Tsakos, Michail; Clement, Lise L.; Schaffert, Eva S.; Olsen, Frank N.; Rupiani, Sebastiano; et al, Angewandte Chemie, 2016, 55(3), 1030-1035

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  30 min, reflux; 4 h, reflux
Reference
Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane
Tejo, Ciputra; See, Yang Feng Anders; Mathiew, Mitch; Chan, Philip Wai Hong, Organic & Biomolecular Chemistry, 2016, 14(3), 844-848

Isobutylmagnesium Bromide Preparation Products

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